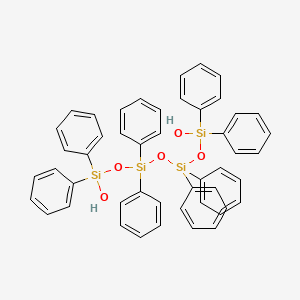

Octaphenyltetrasiloxane-1,7-diol

Description

Contextualization within Organosiloxane Chemistry and Polysiloxane Development

Organosiloxane chemistry, a field centered around compounds with silicon-oxygen backbones and organic side groups, forms the foundation for a vast array of materials known as silicones or polysiloxanes. researchgate.netyoutube.com These materials are prized for a unique combination of properties including thermal stability, flexibility, and hydrophobicity. The development of polysiloxanes often begins with the synthesis and manipulation of smaller, well-defined oligomers.

Octaphenyltetrasiloxane-1,7-diol emerges as a critical linear organosilicon compound within this context. Its structure, consisting of a tetrasiloxane (B1260621) core with eight methyl groups and terminal hydroxyl groups, provides a blend of a stable siloxane backbone with reactive end-groups. This dual functionality is key to its role in the production of more complex silicone polymers and resins. The hydroxyl groups, in particular, allow for further chemical reactions, enabling the extension of the polymer chain and the creation of tailored material properties. The main pathway to forming the siloxane functional group is through the hydrolysis of silicon chlorides, which initially forms silanols that then condense to form the Si-O-Si linkage. wikipedia.org

Significance as a Building Block and Model Compound for Phenyl-Substituted Polysiloxanes

The true significance of this compound lies in its dual role as both a versatile building block and an ideal model compound, particularly for the study of phenyl-substituted polysiloxanes. figshare.com

As a building block , the terminal hydroxyl groups of this compound serve as reactive sites for polycondensation reactions. google.com This allows for the systematic construction of high-molecular-weight polymers with a high density of phenyl groups. The incorporation of phenyl groups into the polysiloxane backbone is known to enhance several key properties, including thermal stability and refractive index. mcmaster.ca For instance, the presence of these aromatic groups can increase the refractive index and reduce birefringence, leading to optically clear materials. mcmaster.ca

As a model compound , the well-defined structure of this compound provides a simplified system for investigating the fundamental properties of phenyl-substituted polysiloxanes. figshare.com Researchers can study the impact of the phenyl groups on the conformation of the siloxane chain, its thermal behavior, and its interactions with other molecules. The hydrolysis of spirotitanasiloxane has been shown to produce this compound in high yield, providing a reliable source for these studies. figshare.com X-ray diffraction studies of this compound have revealed a central Si-O-Si angle of 180°, a notable structural feature. figshare.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C48H40O5Si4 |

| Molecular Weight | 817.2 g/mol |

| Appearance | White solid |

| CAS Number | Not explicitly found for the diol, 546-56-5 for the cyclic tetramer |

Table 2: Related Siloxane Compounds

| Compound Name | Molecular Formula | Key Features |

| Octamethyltetrasiloxane-1,7-diol | C8H26O5Si4 | Methyl-substituted analogue. nih.govchemspider.com |

| Octaphenylcyclotetrasiloxane (B1329330) | C48H40O4Si4 | Cyclic counterpart, used as a monomer. nih.govvestachem.com |

| Tetradecamethylheptasiloxane-1,13-diol | C14H44O8Si7 | Longer chain siloxane diol. |

| Octadecamethylnonasiloxane-1,17-diol | C18H56O10Si9 | Even longer chain siloxane diol. nih.gov |

Properties

CAS No. |

18840-65-8 |

|---|---|

Molecular Formula |

C48H42O5Si4 |

Molecular Weight |

811.2 g/mol |

IUPAC Name |

hydroxy-[[[hydroxy(diphenyl)silyl]oxy-diphenylsilyl]oxy-diphenylsilyl]oxy-diphenylsilane |

InChI |

InChI=1S/C48H42O5Si4/c49-54(41-25-9-1-10-26-41,42-27-11-2-12-28-42)51-56(45-33-17-5-18-34-45,46-35-19-6-20-36-46)53-57(47-37-21-7-22-38-47,48-39-23-8-24-40-48)52-55(50,43-29-13-3-14-30-43)44-31-15-4-16-32-44/h1-40,49-50H |

InChI Key |

ODCVZHDUAQFKHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(O)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)O[Si](C5=CC=CC=C5)(C6=CC=CC=C6)O[Si](C7=CC=CC=C7)(C8=CC=CC=C8)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics for Octaphenyltetrasiloxane 1,7 Diol Transformations

Polycondensation and Oligomerization Mechanisms

Polycondensation of octaphenyltetrasiloxane-1,7-diol involves the step-wise reaction of the terminal silanol (B1196071) (Si-OH) groups to form larger polysiloxane chains through the elimination of water. This process can lead to the formation of high-molecular-weight linear polymers or smaller oligomeric species. The mechanism and kinetics of this transformation are highly dependent on the reaction conditions, including the type of initiator or catalyst used.

The initiation of polycondensation of siloxane diols like this compound typically involves the activation of the terminal silanol groups. This activation can be achieved through both acidic and basic catalysts.

In anionic polymerization , a strong base can deprotonate the terminal silanol group, forming a highly reactive silanolate anion. This anion can then attack the silicon atom of another silanol group, leading to the formation of a siloxane bond and the elimination of a hydroxide ion, which can then deprotonate another silanol group, thus propagating the chain. The use of initiators with lithium counterions is often preferred as they show lower catalytic activity in undesirable siloxane redistribution reactions mdpi.com. The reactivity of the silanolate is a key factor in the polymerization rate.

In cationic polymerization , a strong acid protonates a terminal silanol group, making it a better leaving group (water). The resulting silicenium ion is highly electrophilic and can be attacked by the oxygen atom of another silanol group, forming a siloxane bond and releasing a proton, which can then participate in further reactions. The stability of the silicenium ion and the nucleophilicity of the silanol oxygen are critical to the reaction pathway.

Recent approaches have also explored the use of specifically designed silyl hydride-based initiators for the anionic ring-opening polymerization (AROP) of cyclosiloxanes, which can provide a high degree of control over the polymer chain ends nih.gov. While this is a different starting material, the principles of chain-end activation are relevant to the polycondensation of linear diols.

The rate of polycondensation is influenced by several factors:

Catalyst Concentration: The reaction rate is typically proportional to the concentration of the acid or base catalyst.

Temperature: Higher temperatures generally increase the reaction rate but can also favor side reactions like depolymerization.

Steric Hindrance: The bulky phenyl groups in this compound can sterically hinder the approach of the reacting species, potentially leading to slower reaction rates compared to their methyl-substituted counterparts.

For the polymerization of alkoxysilanes, which also proceeds via hydrolysis and condensation, the kinetics are known to depend on the water/silicon ratio, the nature of the catalyst, temperature, pH, and solvent mdpi.com. The polymerization rates can be monitored by tracking the consumption of reactants or the formation of products using techniques like spectroscopy or chromatography mdpi.com.

Table 3.1: General Factors Influencing Siloxane Diol Polymerization Kinetics

| Factor | Effect on Polymerization Rate | Notes |

| Catalyst Type | Strong acids or bases generally lead to faster rates. | The specific catalyst can also influence the extent of side reactions. |

| Catalyst Concentration | Rate typically increases with increasing catalyst concentration. | High concentrations can sometimes lead to uncontrolled reactions. |

| Temperature | Rate increases with temperature, following Arrhenius behavior. | High temperatures can also promote depolymerization and cyclization. |

| Solvent | Solvent polarity can influence the solubility of reactants and the stability of intermediates. | Aprotic solvents are often used in base-catalyzed reactions. |

| Substituent Groups | Bulky substituents (e.g., phenyl groups) can decrease the reaction rate due to steric hindrance. | Electron-withdrawing groups can increase the reactivity of the silicon center. researchgate.net |

| Water Concentration | As a product of condensation, its removal drives the reaction towards polymer formation. | In hydrolysis of alkoxysilanes, water is a reactant. |

The choice of catalyst has a profound effect on both the reaction pathway and the kinetics of this compound transformations. Brønsted acids and bases are commonly employed catalysts.

Brønsted acids catalyze the polycondensation by protonating the silanol groups. The strength of the acid influences the concentration of the activated species. The efficiency of proton transfer from the catalyst to the silanol group is a key factor.

The catalytic system can also influence the competition between polycondensation and cyclization. For instance, in the synthesis of polysiloxanes, the use of certain catalysts can favor the formation of linear polymers over cyclic byproducts nih.gov.

Cyclization Reactions and Ring-Chain Equilibria in Phenylsiloxane Systems

In addition to linear polymerization, this compound can undergo intramolecular condensation to form cyclic siloxanes, most notably octaphenylcyclotetrasiloxane (B1329330). This process is part of a dynamic equilibrium between linear polymer chains and cyclic oligomers.

The formation of octaphenylcyclotetrasiloxane from linear precursors is a thermodynamically driven process. The reaction involves the "back-biting" of a terminal silanolate group onto a silicon atom within the same chain, leading to the cleavage of a siloxane bond and the formation of a cyclic species. This process is reversible and is a key feature of siloxane chemistry.

The interconversion between different cyclic siloxanes and between cyclic and linear species is catalyzed by both acids and bases. This redistribution reaction allows the system to reach a thermodynamic equilibrium. The position of this equilibrium is influenced by factors such as the concentration of the reactants, the solvent, and the temperature.

The balance between the formation of linear polymers and cyclic oligomers is a critical aspect of polysiloxane synthesis. This balance is governed by the principles of ring-chain equilibrium, famously described by the Jacobson-Stockmayer theory.

Several key factors influence whether the reaction favors the formation of linear high polymers or cyclic oligomers:

Concentration: The formation of linear polymers is favored at high concentrations of the monomer (or in bulk), as intermolecular reactions are more probable. Conversely, at high dilution, the probability of intramolecular reactions increases, leading to a higher proportion of cyclic products. The theory predicts a "critical dilution point" above which only rings are present gelest.com.

Thermodynamics: The ring-chain equilibrium is primarily governed by entropy. For larger, strainless rings, the enthalpy of polymerization is close to zero gelest.com. The formation of linear polymers from cyclic monomers is often entropically driven due to the greater conformational freedom of the linear chains. However, the presence of bulky phenyl groups can reduce the flexibility of the linear polymer chain, which in turn can shift the equilibrium towards the formation of cyclic species compared to methyl-substituted siloxanes. An increase in the volume and polarity of the substituents at the silicon atom leads to a higher yield of cyclosiloxanes mdpi.com.

Catalyst Type: The nature of the catalyst can influence the relative rates of polymerization and cyclization. While the final equilibrium position is independent of the catalyst, the rate at which equilibrium is reached and the kinetic product distribution can be affected.

Solvent: The choice of solvent can impact the conformation of the polymer chains and the solubility of the different species, thereby influencing the position of the ring-chain equilibrium.

Table 3.2: Factors Favoring Linear vs. Cyclic Product Formation

| Factor | Favors Linear Polymer | Favors Cyclic Oligomer |

| Concentration | High (Bulk) | Low (Dilute Solution) |

| Substituent Size | Smaller Substituents | Bulky Substituents (e.g., Phenyl) |

| Chain Flexibility | High | Low |

| Reaction Control | Kinetic Control (Short Reaction Times) | Thermodynamic Control (Long Reaction Times) |

Degradation Mechanisms and Thermal Stability Research

The thermal stability and degradation pathways of this compound are critical determinants of its utility in high-temperature applications. Research into the transformation of this and structurally similar phenyl-substituted siloxanes reveals a complex interplay of reactions that govern their decomposition. The elucidation of these mechanisms is paramount for predicting material lifetime and designing more robust siloxane-based polymers. The degradation of siloxane chains, particularly those bearing bulky phenyl substituents, is often initiated at elevated temperatures and can proceed through several key mechanisms, including back-biting reactions, chain rearrangements, and oxidative scission of side chains. While specific kinetic and mechanistic data for this compound are not extensively available in public literature, valuable insights can be drawn from studies on closely related compounds such as octaphenylcyclotetrasiloxane and other polyphenylsiloxanes.

Back-Biting Reactions and Cyclic Degradation of Main Chains

A predominant degradation pathway for polysiloxanes involves intramolecular cyclization, commonly referred to as a "back-biting" reaction. This process is characterized by the nucleophilic attack of a terminal silanol group onto a silicon atom within the same chain, leading to the cleavage of a siloxane bond and the formation of a stable, low-molecular-weight cyclic siloxane. The presence of terminal hydroxyl groups on this compound makes it susceptible to this type of degradation.

The reaction is thought to proceed via a transition state where the siloxane chain forms a loop, allowing the terminal hydroxyl group to approach a silicon atom in close proximity. The bulky phenyl groups in this compound can influence the flexibility of the siloxane backbone, which in turn affects the ease of forming the necessary looped conformation for the back-biting to occur. While the presence of phenyl groups is generally associated with increased thermal stability due to steric hindrance and the energy required to break the Si-C(phenyl) bond, once sufficient thermal energy is provided, the fundamental back-biting mechanism can still proceed.

Studies on the thermal decomposition of other phenyl-substituted siloxanes have shown that the primary volatile products are often cyclic siloxanes. For instance, the thermal degradation of octaphenylcyclotetrasiloxane at temperatures above 350°C is known to yield other cyclic siloxanes gelest.com. This suggests that even in a fully cyclized system, bond rearrangement and the formation of different ring sizes can occur, a process mechanistically related to the back-biting in linear or short-chain diols.

Table 1: Postulated Products from Back-Biting Degradation of Phenyl-Substituted Siloxanes

| Reactant Moiety | Proposed Cyclic Products |

| Diphenylsiloxane Unit | Hexamethylcyclotrisiloxane, Octamethylcyclotetrasiloxane (B44751) (from methyl-phenyl siloxanes) |

| Phenyl-substituted Siloxane Chain | Various phenyl-substituted cyclic oligomers |

Note: This table is illustrative and based on general degradation patterns of phenyl-substituted siloxanes, as specific product analysis for this compound is not widely reported.

Rearrangement Reactions within Siloxane Chains

In addition to the formation of cyclic species, rearrangement reactions can occur within the siloxane chains of compounds like this compound at elevated temperatures. These rearrangements can involve the redistribution of siloxane bonds, leading to changes in the polymer architecture without necessarily causing immediate volatilization. Such processes are often catalyzed by acidic or basic impurities and can occur concurrently with back-biting reactions.

For phenyl-substituted siloxanes, these rearrangements can be complex. The presence of the bulky phenyl groups can sterically hinder certain rearrangement pathways while potentially favoring others. The fundamental mechanism involves the cleavage of a Si-O bond, followed by the formation of a new Si-O bond at a different location in the chain. This can lead to a randomization of the siloxane chain lengths in a polymeric system. In the context of a discrete molecule like this compound, such rearrangements could potentially lead to the formation of isomeric structures or contribute to the initiation of degradation by creating more reactive sites.

Oxidative Scission and Dissociation of Side Chains

When heated in the presence of oxygen, this compound is susceptible to oxidative degradation, which primarily involves the scission of the phenyl side chains from the silicon atoms. The Si-C bond, while relatively strong, can be attacked by oxygen at high temperatures, leading to the formation of various oxidation products.

The generally accepted mechanism for the oxidative degradation of phenyl-substituted siloxanes involves the homolytic cleavage of the Si-C(phenyl) bond to form a silyl radical and a phenyl radical. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609), which is a commonly detected volatile product in the thermal degradation of phenyl-containing silicones. The remaining silyl radical can undergo further reactions, including crosslinking, which can lead to the formation of a solid, char-like residue.

The presence of oxygen significantly lowers the degradation temperature of polysiloxanes compared to their decomposition in an inert atmosphere. The oxidative scission of the phenyl side chains is a key contributor to this reduced stability. The resulting reactive species can catalyze further degradation of the siloxane backbone.

Table 2: Potential Products from Oxidative Scission of Phenyl Side Chains

| Reactant Moiety | Potential Products |

| Phenyl Group | Benzene |

| Siloxane Backbone | Crosslinked structures, Silicon dioxide (at very high temperatures) |

Note: This table outlines expected products based on the known oxidative degradation pathways of phenyl-substituted siloxanes.

Derivatization and Functionalization Strategies Based on Octaphenyltetrasiloxane 1,7 Diol

Synthesis and Structural Characterization of Organometallic Derivatives (e.g., Organotin Derivatives)

The terminal hydroxyl groups of octaphenyltetrasiloxane-1,7-diol serve as active sites for reactions with organometallic compounds, such as organotin halides. The synthesis of organotin-siloxane polymers can be achieved through polycondensation reactions. In a typical reaction, the diol is reacted with a diorganotin dichloride (e.g., dialkyltin dichloride) in the presence of a base to neutralize the hydrochloric acid byproduct. This process results in the formation of a long-chain polymer where siloxane and organotin units alternate, linked by Sn-O-Si bonds.

The general reaction scheme is as follows: n HO-[Si(Ph)₂-O]₄-H + n R₂SnCl₂ → [-O-[Si(Ph)₂-O]₃-Si(Ph)₂-O-Sn(R)₂-]n + 2n HCl

These reactions create novel hybrid materials that combine the properties of both polysiloxanes and organotin compounds. Organotin compounds are known for their use as catalysts and stabilizers. researchgate.netmdpi.com The resulting organotin-polysiloxane polymer possesses enhanced thermal stability and specific catalytic or biocidal properties depending on the organic groups (R) attached to the tin atom.

Structural characterization of these derivatives is performed using a suite of spectroscopic and analytical techniques:

FT-IR Spectroscopy: Confirms the formation of the Sn-O-Si linkage and the disappearance of the Si-OH band. Key signals include those for Si-O-Si (around 1100 cm⁻¹), the phenyl groups (C=C at ~1429 cm⁻¹), and the new Sn-O bond. researchgate.net

NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn): Provides detailed information about the polymer structure. ¹¹⁹Sn NMR is particularly crucial for determining the coordination number of the tin atom, which can range from four to six depending on intra- and intermolecular interactions. nih.govfrontiersin.org For instance, ¹¹⁹Sn NMR chemical shifts for five-coordinate tin compounds typically appear between -90 and -190 ppm.

X-ray Diffraction (XRD): Used to study the morphology of the resulting polymers, which are often amorphous due to the flexibility of the siloxane chain. For crystalline derivatives, single-crystal XRD can elucidate the precise molecular structure, bond lengths, and bond angles. frontiersin.org

Below is a table summarizing the characterization data for a representative organotin derivative.

| Analytical Technique | Observation | Interpretation |

| FT-IR (cm⁻¹) | Disappearance of broad -OH peak (~3400), Appearance of Sn-O-Si peak (~950) | Successful condensation reaction |

| ¹H-NMR (ppm) | Phenyl protons (7.2-7.8), Alkyl protons on Sn (0.9-1.6) | Presence of both siloxane and organotin moieties |

| ¹¹⁹Sn-NMR (ppm) | Signal at -150 ppm | Five-coordinate tin center in a polymeric chain |

| Elemental Analysis | C, H, Sn, Si content matches calculated values | Confirmation of the proposed polymer structure |

Incorporation into Hybrid Polymeric Systems

The difunctional nature of this compound makes it an ideal comonomer for integration into various polymer architectures, allowing for the precise tuning of material properties.

This compound can be copolymerized with cyclic siloxanes like octamethylcyclotetrasiloxane (B44751) (D₄) to create copolymers with a mix of phenyl and methyl side groups. This is typically achieved through a combination of condensation and ring-opening polymerization. The diol's hydroxyl groups react via condensation, while the D₄ monomer undergoes ring-opening polymerization, often initiated by an acidic or basic catalyst.

The diol can act as a chain terminator or be incorporated into the main backbone, depending on the reaction conditions and stoichiometry. The inclusion of the bulky, rigid phenyl groups from the diol among the flexible methylsiloxane units from D₄ disrupts the packing of the polymer chains. This leads to a modified thermal and mechanical profile compared to pure polydimethylsiloxane (B3030410) (PDMS).

Key findings from such copolymerization studies often show:

An increase in the glass transition temperature (Tg) with higher phenyl content.

Enhanced thermal stability due to the inherent stability of the phenyl-silicon bond.

A higher refractive index, a desirable property for optical applications.

The table below shows hypothetical data illustrating the effect of incorporating this compound on the properties of a siloxane polymer.

| Property | Polydimethylsiloxane (from D₄) | Copolymer (10% Phenyl Content) | Copolymer (25% Phenyl Content) |

| Glass Transition Temp. (Tg) | -125 °C | -95 °C | -60 °C |

| Refractive Index | 1.40 | 1.45 | 1.50 |

| Thermal Decomposition Temp. | 350 °C | 400 °C | 450 °C |

This compound is a valuable building block for creating well-defined polymer architectures, particularly block copolymers. nih.govrsc.org It can be used as a specialty A-A type monomer in polycondensation reactions with B-B type monomers (e.g., diisocyanates, diacyl chlorides) to produce (A-B)n multiblock copolymers. For example, reacting the diol with a diisocyanate yields a siloxane-polyurethane copolymer, which combines the flexibility and low-temperature performance of the siloxane block with the toughness and elasticity of the polyurethane segments.

The synthesis of block copolymers allows for the creation of materials with distinct phases that can self-assemble into ordered nanostructures. Incorporating the octaphenyltetrasiloxane block can significantly enhance a polymer's surface properties, imparting hydrophobicity and low surface energy. nih.gov These strategies are employed to design materials for applications ranging from thermoplastic elastomers to advanced coatings and membranes. researchgate.netresearchgate.net

The reactive hydroxyl groups of this compound can be used to chemically anchor the molecule onto surfaces, a process known as grafting. This is particularly effective for modifying silica-based materials (e.g., glass, silica (B1680970) nanoparticles) which possess surface silanol (B1196071) (Si-OH) groups. researchgate.net

The grafting reaction typically involves a condensation reaction between a hydroxyl group on the diol and a silanol group on the surface, forming a stable Si-O-Si bond and releasing a molecule of water. This attaches the octaphenyltetrasiloxane molecule to the surface by one end. This method is a powerful tool for altering the surface chemistry of a substrate. Grafting these phenyl-rich siloxane molecules can transform a hydrophilic silica surface into a highly hydrophobic one, which is useful for creating water-repellent coatings, specialized chromatography stationary phases, or improving the dispersion of silica fillers in a non-polar polymer matrix. Studies on grafting iron or other molecules onto silica surfaces demonstrate the viability of such surface reactions. nih.gov

Advanced Spectroscopic and Structural Analysis of Octaphenyltetrasiloxane 1,7 Diol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of octaphenyltetrasiloxane-1,7-diol, offering atomic-level information about its constituent parts.

Proton (¹H) NMR spectroscopy is instrumental in identifying the types and connectivity of hydrogen atoms within the molecule. In this compound, the ¹H NMR spectrum is dominated by signals from the phenyl groups and the terminal silanol (B1196071) (Si-OH) groups.

The aromatic protons of the phenyl groups typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm. lextutor.cachemicalbook.com The specific chemical shifts and multiplicity of these signals can provide information about the substitution pattern on the phenyl rings and their electronic environment. The protons on the phenyl rings attached to the silicon atoms exhibit complex splitting patterns due to spin-spin coupling.

The chemical shift of the silanol proton (Si-OH) is characteristically variable and can appear over a wide range, often influenced by solvent, concentration, and temperature due to hydrogen bonding effects. In acetone-d6, the silanol proton signal can be observed, and its chemical shift provides insights into hydrogen bond supported structural motifs. researchgate.net For similar silanols, this peak can appear around 4 ppm or even as high as 6 ppm in the presence of adsorbed water. researchgate.net The exchangeable nature of the silanol proton with deuterium (B1214612) can be confirmed by a D₂O exchange experiment, where the Si-OH peak disappears from the spectrum.

| Proton Type | Typical Chemical Shift (δ, ppm) |

| Phenyl (Ar-H) | 7.0 - 8.0 |

| Silanol (Si-OH) | Variable, often 2.0 - 6.0 |

This table provides representative ¹H NMR chemical shift ranges for the main proton environments in this compound.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing detailed information about the carbon framework of the molecule. For this compound, the ¹³C NMR spectrum reveals the distinct carbon environments within the eight phenyl groups.

The phenyl carbons exhibit signals in the aromatic region of the spectrum, typically between 120 and 140 ppm. The carbon atom directly attached to the silicon atom (the ipso-carbon) has a characteristic chemical shift, and its signal can be broadened due to restricted mobility in ladder-like fragments of related polymers. nih.gov The other aromatic carbons (ortho, meta, and para) will also have distinct chemical shifts, which can be assigned based on their electronic environment and coupling to protons. For a related compound, diphenylsilanediol (B146891), ¹³C NMR data is available and provides a good reference for the expected chemical shifts in this compound. nih.gov

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| ipso-Phenyl (Ar-C-Si) | ~134 |

| ortho-Phenyl (Ar-C) | ~135 |

| meta-Phenyl (Ar-C) | ~128 |

| para-Phenyl (Ar-C) | ~130 |

This table presents typical ¹³C NMR chemical shifts for the phenyl carbons in a diphenylsiloxane environment, which are representative for this compound.

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful and direct probe of the silicon-oxygen backbone of siloxanes. It provides crucial information about the different silicon environments within this compound. The chemical shifts in ²⁹Si NMR are highly sensitive to the substituents on the silicon atom.

In the context of siloxanes, silicon atoms are classified based on the number of oxygen atoms attached to them, using the notation M (one oxygen), D (two oxygens), T (three oxygens), and Q (four oxygens). For the linear this compound, there are two types of silicon environments: the terminal diphenylsilanol (B12336426) units, which can be considered as D-type units with hydroxyl substituents (DOH), and the internal diphenylsiloxane units, which are standard D-type units.

The ²⁹Si chemical shifts for D-type units in phenyl-substituted linear and cyclic siloxanes typically appear in the range of -30 to -50 ppm. osti.gov The terminal DOH units are expected to be shifted downfield compared to the internal D units due to the deshielding effect of the hydroxyl group. For instance, the ²⁹Si chemical shift for diphenylsilanediol is around -33 ppm. The internal diphenylsiloxy units in a linear chain would be expected to have a chemical shift further upfield. In related all-phenyl siloxane compounds, signals for T-type silicon atoms are observed around -67 to -78 ppm. researchgate.net

| Silicon Unit | Notation | Typical Chemical Shift (δ, ppm) | | --- | --- | | Terminal Diphenylsilanol | DOH | -30 to -40 | | Internal Diphenylsiloxane | D | -40 to -50 |

This table outlines the expected ²⁹Si NMR chemical shift ranges for the silicon environments in this compound.

Mass Spectrometry (MS) Techniques for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which can provide further structural information. Soft ionization techniques like Field Desorption (FD) and Electrospray Ionization (ESI) are particularly well-suited for analyzing thermally labile and high molecular weight compounds like siloxanes.

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is excellent for obtaining the molecular ion peak of non-volatile and thermally unstable compounds with minimal fragmentation. osti.gov For this compound, FD-MS would be expected to show a strong signal corresponding to the molecular ion [M]⁺˙, allowing for the direct confirmation of its molecular weight.

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization method that is highly effective for polar and large molecules. nih.gov ESI-MS typically generates protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺). For this compound, ESI-MS would likely produce a prominent signal for the protonated molecule or a sodium adduct, again confirming the molecular weight. Tandem mass spectrometry (MS/MS) experiments following ESI can be used to induce fragmentation. A common fragmentation pathway for phenylsiloxanes is the loss of phenyl groups. lextutor.ca The fragmentation of the siloxane backbone can also occur, providing information about the sequence of the siloxane units.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum of this compound is characterized by strong absorptions corresponding to the Si-O-Si backbone, the terminal Si-OH groups, and the Si-C₆H₅ bonds.

The most prominent feature in the IR spectrum of a siloxane is the strong and broad absorption band due to the asymmetric stretching of the Si-O-Si bonds, which typically appears in the range of 1000-1100 cm⁻¹. gelest.comresearchgate.net The symmetric Si-O-Si stretching vibration is weaker and appears at a lower frequency.

The presence of the terminal silanol groups gives rise to a characteristic O-H stretching vibration. A sharp band around 3690 cm⁻¹ is indicative of free (non-hydrogen-bonded) Si-OH groups, while a broad band at lower frequencies (e.g., 3200-3400 cm⁻¹) suggests the presence of hydrogen-bonded Si-OH groups. gelest.comwikipedia.org A band in the 810-950 cm⁻¹ region is also characteristic of the Si-OH bending vibration. gelest.com

The phenyl groups attached to the silicon atoms have several characteristic absorption bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane C-H bending vibrations in the 690-760 cm⁻¹ range, which are characteristic of monosubstituted benzene (B151609) rings. A sharp absorption around 1430 cm⁻¹ is often attributed to the Si-C₆H₅ bond.

| Bond/Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Si-O-Si | Asymmetric Stretch | 1000 - 1100 |

| Si-OH (Free) | O-H Stretch | ~3690 |

| Si-OH (H-bonded) | O-H Stretch | 3200 - 3400 |

| Si-OH | Bending | 810 - 950 |

| C-H (Aromatic) | Stretch | >3000 |

| C=C (Aromatic) | Stretch | 1400 - 1600 |

| Si-C₆H₅ | Stretch | ~1430 |

| C-H (Aromatic) | Out-of-plane Bend | 690 - 760 |

This table summarizes the characteristic infrared absorption frequencies for the key functional groups in this compound.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for linear this compound may not be readily available, analysis of related structures, such as octaphenylcyclotetrasiloxane (B1329330) and diphenylsilanediol, offers valuable insights into the expected molecular conformation. nih.govuq.edu.au

In diphenylsilanediol, the Si-O bond length is typically around 1.65 Å. wikipedia.org The C-Si-C bond angle is expected to be close to the tetrahedral angle, while the O-Si-O angle will also be in the tetrahedral range. The Si-O-Si bond angle in linear and cyclic siloxanes is notably flexible and can vary significantly, typically ranging from 130° to 150°, which imparts a high degree of flexibility to the siloxane backbone.

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment (e.g., Gel Permeation Chromatography - GPC, Size Exclusion Chromatography - SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used technique for determining the molecular weight distribution and assessing the purity of oligomeric and polymeric materials, including siloxane-based compounds like this compound. azom.comresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. Larger molecules, which permeate less into the pores of the stationary phase, elute faster than smaller molecules.

In the analysis of phenyl-substituted siloxanes, the choice of solvent is crucial. While tetrahydrofuran (B95107) (THF) is a common solvent in GPC, for some polysiloxanes, it can be isorefractive, leading to poor detection by a refractive index (RI) detector. lcms.cz Toluene is often a preferable solvent for these types of compounds. azom.comlcms.cz The GPC system is typically equipped with a series of detectors, such as a refractive index (RI) detector, a UV-Vis detector (particularly useful for phenyl-containing compounds), and a light scattering (LS) detector to obtain comprehensive data on the sample. azom.com

For this compound, GPC analysis is instrumental in verifying the successful synthesis of the target molecule and identifying the presence of any lower or higher molecular weight species. These could include unreacted monomers, shorter siloxane oligomers, or larger, more complex condensation products. The resulting chromatogram provides a distribution of molecular weights, from which key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated. A narrow PDI value, close to 1.0, indicates a high degree of purity and a uniform molecular weight for the synthesized compound.

Table 1: Illustrative GPC Data for this compound

| Parameter | Value | Description |

| Number-Average Molecular Weight (Mn) | 750 g/mol | The statistical average molecular weight of all polymer chains in the sample. |

| Weight-Average Molecular weight (Mw) | 780 g/mol | An average that takes into account the molecular weight of a chain in determining its contribution to the molecular weight average. |

| Polydispersity Index (PDI) | 1.04 | A measure of the distribution of molecular mass in a given polymer sample. A value close to 1 indicates a narrow distribution. |

| Elution Volume | 25 mL | The volume of mobile phase required to elute the compound from the column. |

Note: The data in this table is illustrative and represents typical expected values for a high-purity sample of this compound.

The presence of phenyl groups in this compound makes it amenable to detection by a UV detector, which can enhance the sensitivity and selectivity of the analysis. Furthermore, coupling GPC with other techniques like mass spectrometry (GPC-MS) can provide even more detailed structural information and unambiguous identification of the separated components. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by weight percent) of a compound. For a well-defined molecule like this compound, elemental analysis serves as a crucial final check of its purity and empirical formula. The experimentally determined weight percentages of carbon (C), hydrogen (H), silicon (Si), and oxygen (O) are compared with the theoretically calculated values based on its chemical formula, C₄₈H₄₂O₅Si₄.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₄₈H₄₂O₅Si₄

Molar Mass: 843.28 g/mol

Theoretical Composition:

Carbon (C): (48 * 12.011) / 843.28 * 100% = 68.39%

Hydrogen (H): (42 * 1.008) / 843.28 * 100% = 5.02%

Oxygen (O): (5 * 15.999) / 843.28 * 100% = 9.49%

Silicon (Si): (4 * 28.085) / 843.28 * 100% = 13.32%

A close agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the correct elemental composition and high purity of the synthesized compound. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structure.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical Weight % | Experimental Weight % |

| Carbon (C) | 68.39 | 68.25 |

| Hydrogen (H) | 5.02 | 5.10 |

| Silicon (Si) | 13.32 | 13.21 |

| Oxygen (O) | 9.49 | 9.44 |

Note: The experimental data in this table is illustrative and represents typical results for a high-purity sample.

This technique is often used in conjunction with spectroscopic methods like NMR and IR, as well as chromatographic methods like GPC, to provide a comprehensive characterization and confirm the identity and purity of this compound and its derivatives. researchgate.net

Theoretical and Computational Investigations of Octaphenyltetrasiloxane 1,7 Diol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic properties and reactivity of molecular systems. By approximating the many-electron problem to one of electron density, DFT offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like Octaphenyltetrasiloxane-1,7-diol.

Elucidation of Molecular Structures and Conformations

The foundational step in understanding a molecule's properties is determining its three-dimensional structure. DFT calculations are instrumental in predicting the stable geometric arrangements (conformations) of this compound. The flexible Si-O-Si backbone and the bulky phenyl groups lead to a complex potential energy surface with numerous local minima.

DFT optimization can elucidate key structural parameters. For instance, in related siloxane structures, the Si-O bond length is typically around 1.64 Å, and the Si-O-Si bond angle is notably flexible, often around 143°. nih.gov The O-Si-O bond angle is generally closer to the tetrahedral angle, around 110°. nih.gov The presence of eight phenyl groups in this compound is expected to introduce significant steric hindrance, influencing the torsional angles along the siloxane chain and the orientation of the phenyl rings. The terminal hydroxyl groups can also participate in intramolecular hydrogen bonding, further stabilizing certain conformations.

Table 1: Predicted Structural Parameters of Siloxanes from Computational Studies

| Parameter | Typical Value | Influencing Factors |

|---|---|---|

| Si-O Bond Length | ~1.64 Å | Substituents on Silicon |

| Si-C Bond Length | ~1.88 Å | Nature of the organic group |

| Si-O-Si Bond Angle | 140-150° | Steric hindrance, electronic effects |

| O-Si-O Bond Angle | ~110° | Substituent bulkiness |

Note: These are typical values for polysiloxanes and may vary for this compound due to phenyl substitution.

Reaction Energetics and Transition State Analysis

The reactivity of this compound is largely governed by its terminal hydroxyl groups, which can undergo condensation reactions to form longer polysiloxane chains. DFT is a powerful tool to investigate the energetics of these reactions, including the calculation of reaction enthalpies and the identification of transition states.

For the condensation of two silanol (B1196071) groups (Si-OH) to form a siloxane bond (Si-O-Si) and a water molecule, DFT can map the potential energy surface along the reaction coordinate. This allows for the determination of the activation energy barrier, providing insights into the reaction kinetics. The mechanism can be influenced by catalysts, and DFT can model the effect of acidic or basic conditions on the reaction pathway. unm.edu For example, under acidic conditions, the protonation of a silanol group can make the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. nist.gov

Quantum Chemistry Approaches to Reaction Pathways and Energetics

Beyond DFT, other quantum chemistry methods can provide a more detailed understanding of reaction mechanisms. High-level ab initio methods, while computationally more expensive, can offer benchmark accuracy for smaller model systems that represent the reactive sites of this compound.

The hydrolysis of precursor molecules like phenyltrichlorosilane (B1630512) is a key step in the synthesis of phenyl-substituted siloxanes. mdpi.com Quantum chemical calculations can elucidate the stepwise mechanism of hydrolysis and subsequent condensation, helping to explain the formation of different isomeric structures of cyclic siloxanes. mdpi.com The study of these pathways is crucial for controlling the final structure of the resulting polymers.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemistry methods are excellent for studying static structures and reaction energetics, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational space and the study of intermolecular interactions.

For a molecule like this compound, MD simulations can reveal how the flexible siloxane backbone and the phenyl side groups move and interact with each other and with surrounding molecules. Studies on high-phenyl polysiloxanes have shown that the attraction between adjacent phenyl groups strengthens both intra- and intermolecular interactions, influencing the equilibrium population of conformations. nih.gov These interactions are critical in determining the bulk properties of materials derived from this compound. MD simulations can also be used to predict properties such as the glass transition temperature. For example, in poly(dimethyl-co-diphenyl)siloxane, increasing the phenyl content has been shown to raise the glass transition temperature. nih.gov

Table 2: Effect of Phenyl Substitution on Polysiloxane Properties (from MD Simulations of Analogous Systems)

| Property | Effect of Increased Phenyl Content | Underlying Reason |

|---|---|---|

| Chain Flexibility | Decreases | Steric hindrance from bulky phenyl groups. researchgate.net |

| Intermolecular Interactions | Increases | Pi-pi stacking of phenyl rings. nih.gov |

| Glass Transition Temperature (Tg) | Increases | Reduced chain mobility. nih.gov |

Modeling of Polymerization and Degradation Processes

Computational modeling can be extended to simulate the polymerization of this compound monomers into larger polysiloxane chains. Kinetic Monte Carlo simulations, for instance, can model the step-growth polymerization of hydroxyl-terminated polysiloxanes, providing insights into the formation of cross-linked networks. nih.gov These models can help in understanding how reaction conditions, such as monomer concentration and temperature, affect the final polymer structure and molecular weight distribution.

The degradation of polysiloxanes is also a critical area of study. The thermal degradation of polysiloxanes often proceeds via a back-biting mechanism, leading to the formation of cyclic siloxanes. Computational modeling can be used to investigate the kinetics of these degradation reactions, providing information on the thermal stability of materials derived from this compound. Studies on poly(diphenyl-dimethyl)siloxane have shown that the degradation mechanism can involve de-benzylation at lower temperatures, followed by the formation of cyclic siloxanes at higher temperatures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.